molecular formula C14H16ClN3O B10943693 N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-methylbenzamide

N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-methylbenzamide

Cat. No.: B10943693
M. Wt: 277.75 g/mol
InChI Key: UYXRODHLQKIFQQ-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-methylbenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chloro group and a propyl chain, which is further connected to a benzamide moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-methylbenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Alkylation: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.

    Amidation: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with 2-methylbenzoic acid or its derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

N-[3-(4-chloropyrazol-1-yl)propyl]-2-methylbenzamide

InChI

InChI=1S/C14H16ClN3O/c1-11-5-2-3-6-13(11)14(19)16-7-4-8-18-10-12(15)9-17-18/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,16,19)

InChI Key

UYXRODHLQKIFQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCN2C=C(C=N2)Cl

Origin of Product

United States

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